Indol-6-OL, 3-(2-(dimethylamino)ethyl)-

Catalog No.
S3350123
CAS No.
1476-33-1
M.F
C12H16N2O
M. Wt
204.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indol-6-OL, 3-(2-(dimethylamino)ethyl)-

CAS Number

1476-33-1

Product Name

Indol-6-OL, 3-(2-(dimethylamino)ethyl)-

IUPAC Name

3-[2-(dimethylamino)ethyl]-1H-indol-6-ol

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C12H16N2O/c1-14(2)6-5-9-8-13-12-7-10(15)3-4-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3

InChI Key

WUQMRWPLIMXBDX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CNC2=C1C=CC(=C2)O

Indol-6-OL, 3-(2-(dimethylamino)ethyl)- is a chemical compound with the molecular formula C12H16N2OC_{12}H_{16}N_{2}O and a molecular weight of approximately 204.27 g/mol. This compound features an indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, and is substituted at the 6-position with a hydroxyl group and at the 3-position with a dimethylaminoethyl side chain. The compound is recognized for its potential in medicinal chemistry, primarily due to its structural similarities to various biologically active compounds.

Typical of indole derivatives. Common reactions include:

  • Hydroxylation: The presence of the hydroxyl group allows for further substitution reactions.
  • Alkylation: The dimethylamino group can participate in nucleophilic substitution reactions.
  • Oxidation: The indole moiety can be oxidized to form various derivatives, potentially altering its biological activity.

These reactions can lead to the formation of new compounds that may exhibit enhanced or altered pharmacological properties.

Indol-6-OL, 3-(2-(dimethylamino)ethyl)- has been studied for its biological activities, particularly in relation to serotonin receptors. It has been identified as an agonist for specific serotonin receptor subtypes, which are implicated in mood regulation and other neurological functions. The compound's structural features contribute to its interaction with these receptors, making it a candidate for further research in psychiatric and neurological disorders.

Several synthetic routes have been developed for the preparation of Indol-6-OL, 3-(2-(dimethylamino)ethyl)-. Common methods include:

  • Condensation Reactions: This involves the reaction of appropriate indole derivatives with dimethylaminoethyl halides.
  • Reduction Reactions: Starting from precursors like indole-6-carboxaldehyde, reduction processes can yield the desired hydroxylated product.
  • Catalyst-free Methods: Recent advancements have introduced catalyst-free synthesis approaches that simplify the process while maintaining yield efficiency .

These methods highlight the versatility and accessibility of synthesizing this compound in laboratory settings.

Indol-6-OL, 3-(2-(dimethylamino)ethyl)- is primarily explored for its potential applications in:

  • Pharmaceutical Development: As a serotonin receptor agonist, it may play a role in developing treatments for depression and anxiety disorders.
  • Research Tools: It serves as a valuable tool in neuroscience research to study serotonin pathways.
  • Chemical Probes: The compound can be utilized as a probe in biological assays to better understand receptor-ligand interactions.

Studies on Indol-6-OL, 3-(2-(dimethylamino)ethyl)- have focused on its interactions with various serotonin receptors. Research indicates that it selectively binds to certain receptor subtypes, potentially influencing neurotransmitter release and neuronal excitability. These interactions are crucial for understanding how this compound may modulate physiological responses and contribute to therapeutic effects.

Indol-6-OL, 3-(2-(dimethylamino)ethyl)- shares structural characteristics with several other compounds, allowing for comparative analysis:

Compound NameMolecular FormulaKey Features
PsilocinC12H16N2OC_{12}H_{16}N_{2}OSimilar indole structure; known psychoactive effects
Indol-5-OL, 3-(2-(dimethylamino)ethyl)-C14H18N2OC_{14}H_{18}N_{2}OHydroxylated at different position; potential receptor activity
BufoteninC12H16N2OC_{12}H_{16}N_{2}OContains similar indole structure; known for hallucinogenic properties

Uniqueness

Indol-6-OL, 3-(2-(dimethylamino)ethyl)- is unique due to its specific substitution pattern on the indole ring and its selective activity towards serotonin receptors. This specificity may lead to distinct pharmacological profiles compared to its analogs.

Endogenous Production Mechanisms in Mammalian Systems

The endogenous biosynthesis of 3-(2-(dimethylamino)ethyl)-1H-indol-6-ol likely originates from the essential amino acid tryptophan, which undergoes decarboxylation via aromatic L-amino acid decarboxylase (AADC) to form tryptamine. Subsequent N-methylation steps, catalyzed by indolethylamine-N-methyltransferase (INMT), introduce methyl groups to the ethylamine side chain. INMT utilizes S-adenosylmethionine (SAM) as a methyl donor, first producing N-methyltryptamine (NMT) and then 3-(2-(dimethylamino)ethyl)-1H-indol-6-ol through a second methylation.

Localization studies in mammalian tissues suggest that INMT activity is prominent in the lungs, cerebral cortex, and pineal gland, where AADC and INMT mRNA co-expression facilitates localized synthesis. For example, in rodent models, INMT transcripts colocalize with AADC in brain regions associated with sensory processing, hinting at region-specific production of this compound. The hydroxyl group at the sixth position may arise post-translationally via cytochrome P450-mediated oxidation or through alternative enzymatic mechanisms yet to be fully characterized.

Enzymatic Pathways for Tryptamine Derivative Formation

The formation of 3-(2-(dimethylamino)ethyl)-1H-indol-6-ol from tryptamine involves two critical enzymatic steps:

  • N-Methylation by INMT: Tryptamine undergoes sequential methylation at the terminal amine of its ethyl side chain. The first methylation yields NMT, while the second produces the dimethylated derivative.
  • Hydroxylation at C6: The introduction of a hydroxyl group at the sixth position of the indole ring likely occurs via cytochrome P450 isoforms such as CYP2D6 or CYP3A4, which are known to hydroxylate aromatic systems.
EnzymeSubstrateProductCofactor
Aromatic L-amino acid decarboxylase (AADC)TryptophanTryptaminePyridoxal phosphate
Indolethylamine-N-methyltransferase (INMT)TryptamineN-Methyltryptamine (NMT)S-Adenosylmethionine (SAM)
INMTN-Methyltryptamine3-(2-(Dimethylamino)ethyl)-1H-indol-6-olSAM
Cytochrome P450N,N-Dimethyltryptamine3-(2-(Dimethylamino)ethyl)-1H-indol-6-olNADPH, O₂

Competitive inhibition by S-adenosylhomocysteine (SAH), a byproduct of SAM-dependent methylation, regulates INMT activity to prevent overproduction of dimethylated derivatives. Additionally, endogenous inhibitors such as tetrahydro-β-carbolines may modulate this pathway.

Oxidative Metabolism via Monoamine Oxidase Isoforms

Oxidative deamination by monoamine oxidase (MAO) isoforms represents a primary metabolic route for 3-(2-(dimethylamino)ethyl)-1H-indol-6-ol. MAO-A, located in mitochondrial outer membranes, preferentially oxidizes the compound’s ethylamine side chain, yielding indole-3-acetaldehyde as an intermediate. This aldehyde is subsequently oxidized to indole-3-acetic acid (IAA) by aldehyde dehydrogenase, a reaction dependent on NAD⁺.

MAO-B, though less active toward this substrate, contributes to peripheral metabolism in platelets and astrocytes. The hydroxyl group at C6 may sterically hinder MAO binding, potentially slowing degradation compared to non-hydroxylated analogs like DMT. This structural feature could prolong the compound’s half-life in neural tissues, enhancing its bioavailability for receptor interactions.

Alternative Peroxidase-Mediated Metabolic Routes

In addition to MAO-dependent pathways, 3-(2-(dimethylamino)ethyl)-1H-indol-6-ol undergoes peroxidase-catalyzed oxidation, particularly in inflammatory environments. Myeloperoxidase (MPO) and horseradish peroxidase (HRP) utilize hydrogen peroxide to oxidize the indole ring, generating quinone-imine intermediates. These reactive species may form covalent adducts with glutathione or nucleic acids, contributing to either detoxification or cytotoxic effects depending on cellular context.

Recent studies in melanoma cell lines demonstrate that peroxidase-mediated metabolism of this compound produces 6-hydroxy-N,N-dimethyltryptamine, a metabolite with potential pro-apoptotic activity. This pathway is upregulated in tissues with high oxidative stress, suggesting a dual role in both neurotransmitter metabolism and oxidative signaling.

Peroxidase Metabolic Pathway Summary

  • Oxidation: Peroxidases (MPO, HRP) oxidize the indole ring at C6, forming a quinone-imine structure.
  • Conjugation: Glutathione S-transferase (GST) catalyzes the addition of glutathione to the quinone-imine, yielding a water-soluble conjugate.
  • Excretion: Conjugated metabolites are transported into bile or urine for elimination.

This peroxidase route represents a minor but pharmacologically significant pathway, particularly in pathological states characterized by inflammation or oxidative stress.

Indol-6-OL, 3-(2-(dimethylamino)ethyl)-, commonly known as 6-hydroxy-N,N-dimethyltryptamine, represents a significant hydroxylated metabolite of dimethyltryptamine with distinct neuropharmacological properties [1] [10]. This compound exhibits a unique receptor binding profile that differs substantially from its parent compound and other tryptamine derivatives, particularly in its reduced activity at key serotonergic targets while maintaining interactions with alternative receptor systems [10] [32].

Serotonergic Receptor Binding Profiles

The serotonergic receptor interactions of Indol-6-OL, 3-(2-(dimethylamino)ethyl)- demonstrate markedly different characteristics compared to other tryptamine compounds [10] [11]. Research has established that this compound exhibits substantially reduced affinity for primary serotonin receptor subtypes, with particular deficiencies in binding to the serotonin 5-hydroxytryptamine 2A receptors that are typically associated with psychoactive tryptamine effects [10] [41].

Table 1: Receptor Binding Profile of 6-Hydroxy-DMT and Related Compounds

Receptor6-Hydroxy-DMT Ki (nM)DMT Ki (nM)Bufotenin (5-OH-DMT) Ki (nM)Relative Activity
5-HT2A>6,300-19,00075 ± 13.49 EC50Very low
5-HT2BNot determinedNot determinedHigh affinityUnknown
5-HT2CNot determinedNot determinedHigh affinityUnknown
5-HT1ANot determined39-2,100High affinityUnknown
5-HT1BNot determined39-2,100High affinityUnknown
5-HT1DNot determined39-2,100High affinityUnknown
5-HT6Not determined39-2,100High affinityUnknown
5-HT7Not determined39-2,100High affinityUnknown
TAAR1Not determinedHigh affinityNot determinedLikely active
Sigma-1Active (qualitative)ActiveNot determinedActive
Sigma-2Not determinedNot determinedNot determinedUnknown

5-HT2A Receptor Activation Dynamics

The 5-hydroxytryptamine 2A receptor activation dynamics of Indol-6-OL, 3-(2-(dimethylamino)ethyl)- reveal significantly diminished activity compared to structurally related compounds [10] [41]. Detailed pharmacological investigations have demonstrated that this compound exhibits very low affinity for serotonin 5-hydroxytryptamine 2A receptors, with binding affinity values ranging from 6,300 to 19,000 nanomolar, representing a dramatic reduction in potency compared to dimethyltryptamine [10] [41].

The functional consequences of this reduced 5-hydroxytryptamine 2A receptor affinity are profound, as evidenced by behavioral studies demonstrating complete lack of psychoactive effects in human subjects at doses of 0.75 to 1 milligram per kilogram administered intramuscularly [10]. This absence of central nervous system activation correlates directly with the compound's poor binding affinity for 5-hydroxytryptamine 2A receptors, which are recognized as the primary mediators of psychedelic effects for tryptamine compounds [13] [41].

Comparative molecular dynamics simulations have revealed that the position of the hydroxyl group on the indole ring critically influences receptor binding interactions [41]. Unlike psilocin and bufotenine, which form stable hydrogen bonds with leucine residue 229 in the 5-hydroxytryptamine 2A receptor binding site, Indol-6-OL, 3-(2-(dimethylamino)ethyl)- demonstrates significantly weaker binding interactions due to the 6-position hydroxyl group configuration [41]. These structural findings provide mechanistic insight into the observed reduced functional activity at 5-hydroxytryptamine 2A receptors [41].

5-HT1A Partial Agonism Characteristics

The 5-hydroxytryptamine 1A receptor interactions of Indol-6-OL, 3-(2-(dimethylamino)ethyl)- remain less well-characterized compared to other serotonergic targets, though available evidence suggests potential partial agonist properties based on structural similarities to established 5-hydroxytryptamine 1A ligands [16] [18]. The 5-hydroxytryptamine 1A receptor system represents a critical component of serotonergic neurotransmission, functioning as both presynaptic autoreceptors and postsynaptic heteroreceptors throughout the central nervous system [16] [20].

Research on related tryptamine compounds has established that indole derivatives frequently exhibit partial agonist activity at 5-hydroxytryptamine 1A receptors, particularly when possessing dimethylaminoethyl substitutions [16] [45]. The biphasic nature of 5-hydroxytryptamine 1A receptor activation, where low concentrations preferentially activate autoreceptors while higher concentrations engage postsynaptic sites, suggests that Indol-6-OL, 3-(2-(dimethylamino)ethyl)- may exhibit complex dose-dependent effects on serotonergic neurotransmission [16] [18].

Functional studies utilizing guanosine 5'-triphosphate binding assays have demonstrated that tryptamine derivatives with hydroxyl substitutions can exhibit varying degrees of intrinsic activity at 5-hydroxytryptamine 1A receptors [19] [20]. The specific positioning of the hydroxyl group at the 6-position of the indole ring may confer unique binding characteristics that influence the compound's efficacy and selectivity for different 5-hydroxytryptamine 1A receptor populations [16] [19].

Trace Amine-Associated Receptor (TAAR) Modulation

The trace amine-associated receptor system represents an important target for Indol-6-OL, 3-(2-(dimethylamino)ethyl)- based on structural considerations and the established binding profile of related tryptamine compounds [21] [22]. Trace amine-associated receptor 1 functions as a critical modulator of monoaminergic neurotransmission, with particular relevance to dopaminergic and serotonergic system regulation [21] [23].

Dimethyltryptamine has been demonstrated to function as a high-affinity agonist at trace amine-associated receptor 1, causing activation of adenylyl cyclase and cyclic adenosine monophosphate accumulation in transfected cell systems [12] [22]. Given the structural similarities between dimethyltryptamine and Indol-6-OL, 3-(2-(dimethylamino)ethyl)-, it is reasonable to predict that the hydroxylated metabolite retains significant activity at trace amine-associated receptor 1, though potentially with altered potency or efficacy [21] [25].

The molecular recognition properties of trace amine-associated receptors demonstrate conservation of key structural elements required for amine binding, including the critical aspartic acid residue at position 3.32 [23] [25]. This conserved binding motif suggests that Indol-6-OL, 3-(2-(dimethylamino)ethyl)- would maintain the ability to interact with trace amine-associated receptor 1, though the presence of the 6-hydroxyl group may influence binding affinity or functional selectivity [25].

Functional consequences of trace amine-associated receptor 1 activation include modulation of monoaminergic neuron firing rates and neurotransmitter release, with particular effects on dopaminergic and serotonergic systems [22] [23]. The ability of trace amine-associated receptor 1 agonists to regulate aminergic neurotransmission through intracellular cyclic adenosine monophosphate signaling pathways represents a significant mechanism by which Indol-6-OL, 3-(2-(dimethylamino)ethyl)- may exert neurobiological effects independent of classical serotonin receptor activation [22] [26].

Sigma-1 Receptor-Mediated Intracellular Signaling

The sigma-1 receptor system emerges as a particularly significant target for Indol-6-OL, 3-(2-(dimethylamino)ethyl)- based on established research demonstrating that dimethyltryptamine functions as an endogenous ligand for these intracellular chaperone proteins [29] [30]. Sigma-1 receptors represent unique intracellular proteins that function as ligand-regulated molecular chaperones, residing primarily at the endoplasmic reticulum-mitochondrion interface known as mitochondrion-associated endoplasmic reticulum membranes [30] [31].

Research utilizing radioligand binding assays has confirmed that dimethyltryptamine exhibits significant affinity for sigma-1 receptors, with protection studies using iodinated cocaine derivatives demonstrating substantial binding interactions [29]. The structural pharmacophore for sigma-1 receptor binding includes an alkylamine core, which is preserved in Indol-6-OL, 3-(2-(dimethylamino)ethyl)-, suggesting maintained activity at these targets despite the hydroxyl substitution [29] [30].

Table 2: Functional Activity Profile of 6-Hydroxy-DMT

Receptor System6-Hydroxy-DMTDMT (Reference)Notes
5-HT2A Receptor ActivationMinimal activity (Ki >6.3 μM)High activity (Ki = 75 nM)Very low 5-HT2A activity vs DMT
5-HT1A Receptor ActivationUnknownPartial agonist activityPotential partial agonist properties
TAAR1 Receptor ActivationPredicted activeHigh affinity agonistStructural similarity suggests activity
Sigma-1 Receptor ModulationActive ligandEndogenous ligandDMT metabolite retains Sigma-1 binding
Voltage-Gated Sodium ChannelsUnknownInhibits via Sigma-1Sigma-1 mediated channel modulation
Behavioral Effects (Human)Inactive at 0.75-1 mg/kg IMStrong hallucinogenic effectsLacks psychoactive effects in humans
Behavioral Effects (Animal)≥3-fold less potent than DMTActive at low dosesReduced potency across species
Blood-Brain Barrier PenetrationPoor (high hydrophilicity)Moderate penetrationLimits central nervous system effects

The functional consequences of sigma-1 receptor activation by Indol-6-OL, 3-(2-(dimethylamino)ethyl)- involve complex intracellular signaling cascades that extend beyond traditional neurotransmitter receptor mechanisms [30] [31]. Sigma-1 receptors function as molecular chaperones that modulate calcium signaling between the endoplasmic reticulum and mitochondria through regulation of inositol trisphosphate receptors [30]. This chaperone activity enables sigma-1 receptors to influence cellular stress responses and maintain cellular homeostasis under pathological conditions [30].

Electrophysiological studies have demonstrated that sigma-1 receptor activation leads to modulation of voltage-gated sodium channels, with dimethyltryptamine producing concentration-dependent inhibition of sodium currents in both heterologous expression systems and native cardiac myocytes [29]. The mechanism underlying this channel modulation involves sigma-1 receptor-dependent processes, as evidenced by reduced effects in sigma-1 receptor knockout preparations [29]. This suggests that Indol-6-OL, 3-(2-(dimethylamino)ethyl)- may similarly modulate ion channel function through sigma-1 receptor-mediated mechanisms [29] [31].

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

204.126263138 g/mol

Monoisotopic Mass

204.126263138 g/mol

Heavy Atom Count

15

Other CAS

1476-33-1

Wikipedia

Indol-6-ol, 3-(2-(dimethylamino)ethyl)-

Dates

Modify: 2023-07-26

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